![molecular formula C17H13N3O B11715505 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile typically involves the condensation of 1-methyl-2,3-dihydro-1H-1,3-benzodiazole with a suitable nitrile compound under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to act as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique structure allows it to impart specific colors and properties to the final products.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(4-methylphenyl)propanenitrile
- 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-(4-chlorophenyl)propanenitrile
Uniqueness
The uniqueness of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile lies in its specific substitution pattern and the presence of the nitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H13N3O |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C17H13N3O/c1-20-15-10-6-5-9-14(15)19-17(20)13(11-18)16(21)12-7-3-2-4-8-12/h2-10,21H,1H3 |
Clave InChI |
VOIFGYKSKJKTLA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=CC=C3)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
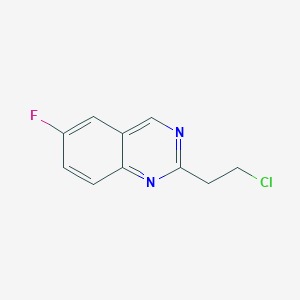
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
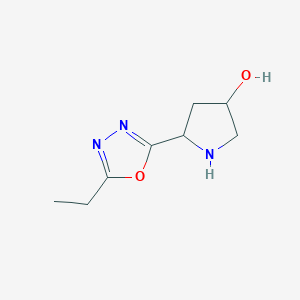
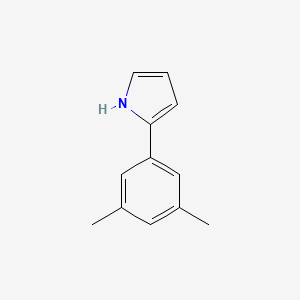
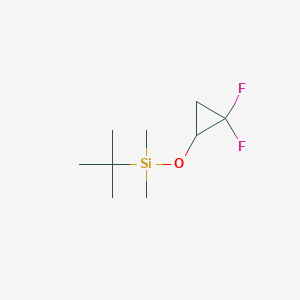
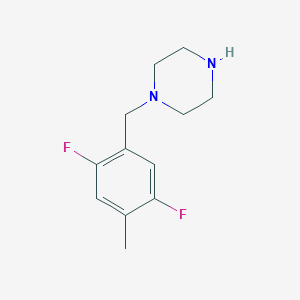



![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

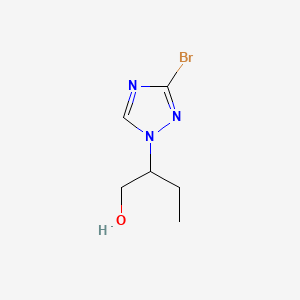
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
